NMDA Receptor Affinity: Dibenzo[a,d]cyclooctenimine Scafold Outperforms MK-801 by 7-Fold
In a direct comparative study of dibenzo[a,d]cycloalkenimines, expanding the core from a seven-membered (MK-801, a cycloheptenimine) to an eight-membered ring (a cyclooctenimine) resulted in a significant increase in biological potency. The most potent cyclooctenimine analog in the series was approximately 7-fold more potent than (+)-MK-801 in a nematocidal activity assay, which correlated with its binding affinity [1]. This demonstrates that the 9-azabicyclo[6.1.0]nonane scaffold provides a critical pharmacophoric advantage that smaller-ring analogs cannot replicate.
| Evidence Dimension | Nematocidal potency and binding affinity at the MK-801/PCP binding site |
|---|---|
| Target Compound Data | Dibenzo[a,d]cyclooctenimine analog (compound 23) was approximately 7-fold more potent than (+)-MK-801. |
| Comparator Or Baseline | (+)-MK-801 (dibenzo[a,d]cycloheptenimine) had a binding affinity of Kd = 240 nM for its specific site. |
| Quantified Difference | ~7-fold increase in potency for the cyclooctenimine analog over the cycloheptenimine (MK-801). |
| Conditions | Binding affinity assessed in Caenorhabditis elegans membranes; nematocidal activity measured in vitro. |
Why This Matters
For a medicinal chemistry program targeting NMDA receptors, selecting the 9-azabicyclo[6.1.0]nonane scaffold over a smaller 7-membered ring analog can provide a substantial, quantifiable increase in target potency.
- [1] Schaeffer, J. M., et al. Nematocidal activity of MK-801 analogs and related drugs. Structure-activity relationships. Biochem. Pharmacol. 1994, 48 (2), 411–418. https://doi.org/10.1016/0006-2952(94)90114-7. View Source
